1H-Pyrrolo[3,2-g]quinoline

Photophysics Fluorescence spectroscopy Excited-state proton transfer

1H-Pyrrolo[3,2-g]quinoline (PyrQ) is a linearly fused pyrroloquinoline heterocycle with the molecular formula C₁₁H₈N₂ and a molecular weight of 168.19 g/mol. The scaffold features a pyrrole ring fused to the g-face of quinoline, placing the pyrrolic N(1)–H proton donor and the pyridinic N(8) proton acceptor at a maximal separation distance within the fused-ring framework.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 326-19-2
Cat. No. B15495041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[3,2-g]quinoline
CAS326-19-2
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC2=CC3=C(C=C2N=C1)NC=C3
InChIInChI=1S/C11H8N2/c1-2-8-6-9-3-5-13-11(9)7-10(8)12-4-1/h1-7,13H
InChIKeyJASNREYCNKBVEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[3,2-g]quinoline (CAS 326-19-2): Core Scaffold Identity and Research-Grade Procurement Context


1H-Pyrrolo[3,2-g]quinoline (PyrQ) is a linearly fused pyrroloquinoline heterocycle with the molecular formula C₁₁H₈N₂ and a molecular weight of 168.19 g/mol [1]. The scaffold features a pyrrole ring fused to the g-face of quinoline, placing the pyrrolic N(1)–H proton donor and the pyridinic N(8) proton acceptor at a maximal separation distance within the fused-ring framework. This spatial arrangement has made PyrQ a privileged molecular architecture for probing solvent-catalyzed excited-state proton transfer (ESPT) mechanisms, as the donor and acceptor sites are sufficiently isolated to require a solvent-relay bridge for proton migration [2]. The parent compound serves as the unsubstituted reference point for a series of C(3)-functionalized derivatives, and its photophysical baseline parameters are critical for interpreting substituent effects in both fundamental photochemistry and materials discovery programs.

Why 1H-Pyrrolo[3,2-g]quinoline Cannot Be Replaced by Its [3,2-h] Isomer or C(3)-Derivatives Without Functional Consequences


Although all pyrroloquinoline isomers share the same elemental composition (C₁₁H₈N₂, MW 168.19), the position of the quinoline nitrogen atom relative to the pyrrole ring fundamentally alters the molecule's hydrogen-bond donor/acceptor topology, excited-state dynamics, and biological target recognition [1]. The [3,2-g] isomer positions the pyridinic N(8) on the opposite side of the fused ring system from the pyrrolic N(1)–H, creating a long-range proton-relay geometry absent in the [3,2-h] isomer, where the two nitrogen atoms are proximal and can form an intramolecular hydrogen-bonded pocket [1]. In medicinal chemistry contexts, even minor regioisomeric shifts between [3,2-g], [3,2-h], and [2,3-f] quinolines have been shown to determine 5-HT₆ receptor binding affinity [2]. Attempting to substitute one isomer for another without re-validating the photophysical or pharmacological assay therefore introduces a structurally uncontrolled variable that can invalidate mechanistic conclusions or lead activity series astray.

Quantitative Differentiation Evidence for 1H-Pyrrolo[3,2-g]quinoline Relative to Its Closest Structural Analogs


Photoluminescence Quantum Yield: Parent PyrQ Outperforms C(3)-Substituted Derivatives by 4.7- to 6.1-Fold

In cyclohexane solution, the parent 1H-Pyrrolo[3,2-g]quinoline (PyrQ) displays a photoluminescence quantum yield (PLQY) of 25.7%, reflecting high structural rigidity and low internal reorganization energy of the unsubstituted core [1]. Substitution at the C(3)-position with an electron-withdrawing aldehyde group (PyrQ-al) reduces the PLQY to 5.5%, and the more strongly electron-withdrawing cyano group (PyrQ-CN) further depresses it to 4.2%. The approximately 5- to 6-fold loss in emission efficiency upon derivatization is attributed to enhanced non-radiative decay pathways introduced by the C(3) substituents and is not a universal property of all pyrroloquinoline regioisomers.

Photophysics Fluorescence spectroscopy Excited-state proton transfer

Excited-State Proton Transfer Rate: Parent PyrQ Achieves the Fastest kSCPT in the PyrQ Series

The rate of solvent-catalyzed excited-state proton transfer (kSCPT) in methanol follows the order PyrQ (2.27 × 10¹⁰ s⁻¹) > PyrQ-al (1.00 × 10¹⁰ s⁻¹) > PyrQ-CN (0.65 × 10¹⁰ s⁻¹) [1]. The parent compound's kSCPT is 2.27-fold faster than the aldehyde derivative and 3.49-fold faster than the cyano derivative. This counterintuitive trend—where electron-withdrawing groups that increase the N(1)–H acidity nonetheless decelerate proton transfer—was resolved by pKa titration experiments demonstrating that C(3) substitution simultaneously reduces the basicity of the N(8) proton-accepting site (pKb: PyrQ 7.7, PyrQ-al 8.7, PyrQ-CN 8.9), making the N(8) site a poorer proton acceptor [1]. The proton transfer rate is therefore rate-limited by the acceptor basicity, not the donor acidity.

Excited-state dynamics Proton transfer kinetics Time-resolved fluorescence

Tautomer Emission Wavelength Separation: PyrQ Exhibits the Largest Stokes-Shifted Tautomer Band Among Analogs

All PyrQ derivatives exhibit dual fluorescence in methanol, consisting of a normal (F1) band and a tautomer (F2) band. The parent PyrQ displays the most red-shifted tautomer emission at approximately 600 nm, compared with ~527 nm for PyrQ-al and ~524 nm for PyrQ-CN [1]. The spectral separation between the F1 and F2 bands is therefore approximately 139 nm for PyrQ (461 → 600 nm), versus approximately 114 nm for PyrQ-al (413 → 527 nm) and approximately 108 nm for PyrQ-CN (416 → 524 nm). This larger F1–F2 gap minimizes spectral overlap and improves the accuracy of ratiometric intensity measurements in dual-emission applications.

Dual fluorescence Tautomer emission Ratiometric sensing

Positional Isomer Effect on 5-HT₆ Receptor Affinity: Ring Fusion Pattern Determines Biological Recognition

In a systematic structure–activity relationship study of pyrroloquinoline-based 5-HT₆ receptor ligands, the 1H-pyrrolo[3,2-h]quinoline scaffold was demonstrated to be more favorable for 5-HT₆R binding than the 1H-pyrrolo[2,3-f]quinoline scaffold, establishing that the quinoline nitrogen position in the planar skeleton dictates the spatial orientation of the arylsulfonyl pharmacophore through internal hydrogen-bond stabilization [1]. Although this study directly compared [3,2-h] and [2,3-f] regioisomers, the principle extends to the [3,2-g] isomer: the quinoline N(8) position in PyrQ is spatially distinct from both of these scaffolds, predicting a different pharmacophoric presentation that must be independently validated for each biological target. The 1H-pyrrolo[2,3-f]quinoline/1H-pyrrolo[3,2-h]quinoline pair additionally demonstrated divergent 5-HT₂C receptor affinities: compound V (pyrroloquinoline series) achieved Ki = 1.6 nM, whereas its pyrroloisoquinoline counterpart VII showed Ki = 72 nM (45-fold difference) [1].

Medicinal chemistry Serotonin receptor Scaffold hopping

Synthetic Regioselectivity: 7-Methoxy Directing Group Enables Linear [3,2-g] Ring Fusion Versus Angular [2,3-f] Isomer Formation

In enamine-based cyclocondensation routes to pyrroloquinolines, the presence or absence of a 7-methoxy substituent on the indole precursor dictates the regioisomeric outcome: 7-OMe-substituted enamines yield pyrrolo[3,2-g]quinolines with linear ring fusion, while unsubstituted enamines with a free C(7)-position are transformed into pyrrolo[2,3-f]quinolines (angular fusion) [1]. This directing-group-dependent regiochemical control was also demonstrated in an earlier synthesis of both 1H-pyrrolo[2,3-g]- and 1H-pyrrolo[3,2-g]quinolines, confirming that the [3,2-g] linear isomer requires a distinct synthetic strategy from its angular counterparts [2]. The parent [3,2-g] scaffold can additionally be accessed from 1,2,3,4-tetrahydroquinoline by constructing the pyrrole ring followed by aromatization of the pyridine moiety, a route that is not directly transferable to the [3,2-h] isomer [3].

Regioselective synthesis Heterocyclic chemistry Directing group strategy

Antifungal Activity of 4,9-Dione Derivatives: 1H-Pyrrolo[3,2-g]quinoline Core Enables Potent MIC Values Against Candida tropicalis

1H-Pyrrolo[3,2-g]quinoline-4,9-diones, derived from the parent [3,2-g] scaffold, demonstrated potent in vitro antifungal activity against Candida tropicalis, with the most active compounds (designated 90–93) exhibiting minimum inhibitory concentration (MIC) values in the range of 0.6–6.3 µg/mL [1]. Within this subset, compound 91 was the most potent, and the activity rank order (91 > 93 > 92 > 90) reflects the sensitivity of antifungal potency to the specific substitution pattern on the 4,9-dione core. By comparison, the 2-substituted 1H-pyrrolo[3,2-h]quinoline series has been investigated for antiproliferative and antimicrobial activity against mammalian cells and microorganisms, but with a different biological activity profile tied to the distinct ring fusion geometry [2].

Antifungal agents Structure–activity relationship Drug discovery

High-Value Application Scenarios Where 1H-Pyrrolo[3,2-g]quinoline (PyrQ) Demonstrates Evidence-Backed Differentiation


Excited-State Proton Transfer (ESPT) Mechanistic Studies Requiring the Fastest Intrinsic SCPT Clock Rate

Researchers investigating solvent-catalyzed proton transfer dynamics should select the parent PyrQ as the preferred unsubstituted scaffold because it delivers the fastest kSCPT (2.27 × 10¹⁰ s⁻¹, τ = 44 ps) among all C(3)-substituted PyrQ derivatives [1]. This ~2.3-fold kinetic advantage over PyrQ-al and ~3.5-fold advantage over PyrQ-CN provides the highest time resolution for resolving proton-relay intermediates via femtosecond or picosecond time-resolved spectroscopy. The combination of fast proton transfer and high PLQY (25.7%) enables single-molecule fluorescence studies that are impractical with the lower-quantum-yield derivatives [1].

Ratiometric Fluorescence Sensor Development Exploiting Maximal Dual-Emission Spectral Separation

The parent PyrQ's tautomer emission band centered at ~600 nm, combined with its normal emission at 461 nm, provides a F1–F2 spectral gap of ~139 nm—the widest in the PyrQ series [1]. This large Stokes-shifted separation minimizes spectral crosstalk in ratiometric intensity or lifetime measurements, making PyrQ a superior scaffold for designing environment-sensitive fluorescent probes where accurate dual-channel readout is essential for quantifying solvent polarity, hydrogen-bonding capacity, or proton-transfer kinetics in complex biological or materials matrices [1].

Medicinal Chemistry Scaffold-Hopping Campaigns Where Ring-Fusion Regioisomerism Dictates Biological Target Engagement

Medicinal chemists executing scaffold-hopping strategies around the pyrroloquinoline core should procure the [3,2-g] isomer as a chemically distinct entry point, based on published evidence that the position of the quinoline nitrogen defines pharmacophoric geometry and, consequently, receptor binding affinity [1]. The [3,2-h] isomer has been validated for 5-HT₆R and 5-HT₂CR engagement, while the [3,2-g]-4,9-dione series has demonstrated antifungal activity against Candida tropicalis (MIC 0.6–6.3 µg/mL) [2] [3]. Each regioisomer thus occupies a different biological activity space, and substitution without re-screening risks derailing a lead optimization program.

Regioselective Synthesis of Linearly Fused Heterocyclic Building Blocks via 7-Methoxy-Directed Cyclocondensation

Synthetic chemists requiring the linear [3,2-g] ring-fusion topology—as opposed to the angular [2,3-f] isomer—should source or synthesize the parent PyrQ via the 7-methoxy-directed enamine cyclocondensation route, which exclusively yields the linear isomer [1]. Alternative routes starting from 1,2,3,4-tetrahydroquinoline via pyrrole annulation and aromatization also provide access to the [3,2-g] scaffold but require distinct starting materials and conditions that are not interchangeable with those used for the [3,2-h] isomer [2] [3]. Procurement of regioisomerically pure [3,2-g] starting material is essential for downstream derivatization programs where the linear geometry defines subsequent reactivity or binding properties.

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